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Executive Summary

Macozinone (also known as PBTZ-169) is a novel, first-in-class benzothiazinone anti-
tuberculosis drug candidate. It exhibits potent bactericidal activity against both drug-susceptible
and drug-resistant strains of Mycobacterium tuberculosis. This document provides a
comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD)
of Macozinone, summarizing key data from preclinical and clinical studies. It is intended to
serve as a resource for researchers and professionals involved in the development of new anti-
tuberculosis therapies.

Pharmacodynamics: The Mechanism of Action of
Macozinone

Macozinone's potent antimycobacterial effect stems from its highly specific mechanism of
action: the irreversible inhibition of the enzyme decaprenylphosphoryl-B-D-ribose 2’-epimerase
(DprEl).[1] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial
cell wall, specifically in the synthesis of arabinan, a key component of arabinogalactan and
lipoarabinomannan.

The inhibition of DprE1 by Macozinone is a covalent process. The nitro group of Macozinone
is bioreductively activated within the mycobacterium, leading to the formation of a covalent
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bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding
effectively blocks the enzyme's function, leading to the disruption of cell wall synthesis and
subsequent bacterial cell death.

In Vitro Antimycobacterial Activity

Macozinone has demonstrated remarkable potency against M. tuberculosis in vitro. The
Resazurin Microtiter Assay (REMA) is a commonly used method to determine the Minimum
Inhibitory Concentration (MIC) of compounds against mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Macozinone and its Metabolites against
M. tuberculosis

Compound M. tuberculosis H37Rv MIC (ng/mL)
Macozinone (PBTZ-169) 0.3
H2-PBTZ-169 (metabolite) 0.6

Signaling Pathway of DprE1 Inhibition

The following diagram illustrates the mechanism of action of Macozinone, from its entry into
the mycobacterial cell to the covalent inhibition of the DprE1 enzyme.

Mycobacterium tuberculosis Cell

DprE1 Enzyme
(with Cys387)

Click to download full resolution via product page

Mechanism of Macozinone's covalent inhibition of DprE1.
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Macozinone has been investigated in healthy volunteers
through several Phase 1 clinical trials, including single ascending dose (SAD) and multiple
ascending dose (MAD) studies. These studies have explored different oral formulations due to
the compound's low aqueous solubility.

Absorption

Macozinone is absorbed after oral administration, with the rate and extent of absorption being
influenced by the formulation and the presence of food.

» Formulations: Studies have evaluated various formulations, including native crystal powder
(NCP) suspended in water or syrup, and a spray-dried dispersion (SDD). The SDD
formulation has been shown to have a higher relative bioavailability compared to the NCP
formulation.[1]

o Food Effect: The administration of Macozinone with food significantly increases its
bioavailability. In one study, when a 640 mg dose was administered under fed conditions, the
AUCO- increased 3.45-fold and the Cmax increased 2.29-fold compared to fasting
conditions.

e Time to Maximum Concentration (Tmax): After a single fasting dose, Macozinone is rapidly
absorbed, with a median Tmax ranging from 1.5 to 2.5 hours for doses between 40 mg and
640 mg.

Distribution, Metabolism, and Excretion

o Metabolism: Macozinone is known to be metabolized into several active metabolites. The
most abundant of these are H2-PBTZ and 30H-PBTZ.[1]

o Elimination: The disposition of Macozinone and its main active metabolites is best described
by a 2-compartment model with linear elimination.[1]

Human Pharmacokinetic Parameters
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The following table summarizes the key pharmacokinetic parameters of Macozinone observed
in healthy volunteers from various Phase 1 studies.

Table 2: Summary of Macozinone Pharmacokinetic Parameters in Healthy Volunteers

] Administrat Cmax AUCO-t
Dose (mg) Formulation Tmax (h)
ion (ng/mL) (ng-h/mL)
Single, Dose- Dose-
40-640 Capsule ) 15-25 ) ]
Fasting proportional proportional
. Increased Increased
640 Capsule Single, Fed ~4.0
2.29x 3.50x
Single, ~2x higher
10-320 SDD _ - -
Fasting than NCP
Single,
160, 320 NCP _
Fasting

Note: This table is a compilation of data from multiple sources. Direct comparative values were
not always available. "-" indicates data not available in a comparable format.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the
pharmacokinetics and pharmacodynamics of Macozinone.

Population Pharmacokinetic (PopPK) Modeling

A population pharmacokinetic model for Macozinone and its active metabolites was developed
using data from Phase la and 1b studies in healthy volunteers.[1]

o Study Design: Data was collected from 54 healthy volunteers who received different
formulations of Macozinone (SDD, NCP, syrup) in single and multiple-dose regimens.[1] A
total of 1,761 plasma concentration samples were analyzed.[1]

e Bioanalysis: Macozinone and its metabolites in plasma were quantified using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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» Modeling Approach:
o Software: The analysis was performed using NONMEM (version 7.4.3).[1]

o Model Structure: The disposition of Macozinone and its metabolites was described by a 2-
compartment model with linear elimination. The absorption was modeled using a dual
parallel first-order absorption with a lag time.[1]

o Covariate Analysis: The influence of covariates such as age, ethnicity, and body weight
was investigated. Allometric scaling with body weight was applied to clearance and
volume parameters.[1]

The following diagram illustrates the workflow for the population pharmacokinetic analysis.
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Workflow for Population Pharmacokinetic (PopPK) Modeling.
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Resazurin Microtiter Assay (REMA) for MIC
Determination

The in vitro potency of Macozinone is determined using the REMA method.
e Materials:
o 96-well microtiter plates

M. tuberculosis culture

o

o

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

[¢]

Resazurin sodium salt solution (0.01% w/v in sterile water)

[¢]

Macozinone stock solution
e Procedure:

o Prepare serial two-fold dilutions of Macozinone in the microtiter plate wells containing
7H9 broth.

o Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth
control (no drug) and a sterile control (no bacteria).

o Incubate the plates at 37°C for 7 days.

o Add resazurin solution to each well and re-incubate overnight.

o A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

o The MIC is defined as the lowest drug concentration that prevents this color change.

Clinical Development Overview

Macozinone has undergone several early-phase clinical trials to evaluate its safety, tolerability,
and pharmacokinetics.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b609851?utm_src=pdf-body
https://www.benchchem.com/product/b609851?utm_src=pdf-body
https://www.benchchem.com/product/b609851?utm_src=pdf-body
https://www.benchchem.com/product/b609851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Phase 1a (NCT03423030): A single ascending dose study in healthy volunteers to assess
the safety and PK of different formulations.

e Phase 1b (NCT03776500): A multiple ascending dose study in healthy volunteers to evaluate
the safety and PK of Macozinone after repeated administration.

e Phase 2a (NCT03334734): An early bactericidal activity (EBA) study in patients with drug-
susceptible tuberculosis to assess the preliminary efficacy of Macozinone. This study
demonstrated statistically significant EBA after 14 days of monotherapy at a dose of 640 mg.

The general workflow for these clinical trials is depicted below.

Phase 1a
(SAD)
- Safety & Tolerability
- PK of single dose
- Formulation comparison

Phase 2a
(EBA)

- Early Bactericidal Activity

- Safety in patients

Phase 1b
(MAD)

- Safety & Tolerability

- PK of multiple doses

Preclinical
Studies

Further Clinical
Development

Click to download full resolution via product page
Simplified Clinical Development Workflow for Macozinone.

Conclusion

Macozinone is a promising anti-tuberculosis drug candidate with a novel mechanism of action
and potent bactericidal activity. Its pharmacokinetic profile is characterized by formulation- and
food-dependent absorption and the formation of active metabolites. Early clinical trials have
demonstrated a favorable safety and tolerability profile, along with evidence of early
bactericidal activity in tuberculosis patients. Further clinical development is warranted to
establish the optimal dosing regimen and its efficacy in combination with other anti-tuberculosis
agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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